4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with an appropriate acid chloride.
Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine to form the hydrazone linkage.
Condensation Reaction: The hydrazone is then condensed with 2-methoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids or quin
Properties
Molecular Formula |
C22H16N4O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H16N4O5S/c1-30-19-12-14(13-23-25-22-24-17-4-2-3-5-20(17)32-22)6-11-18(19)31-21(27)15-7-9-16(10-8-15)26(28)29/h2-13H,1H3,(H,24,25)/b23-13+ |
InChI Key |
MURKFWRZHBTQRB-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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